8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a synthetic compound with the chemical formula and a molecular weight of 364.87 g/mol. The compound is classified as a biquinoline derivative and is notable for its potential biological activities, particularly in the field of medicinal chemistry. It has been identified under the CAS number 918646-36-3, which is used for its unique identification in chemical databases.
The synthesis of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one typically involves multi-step organic reactions. The general method includes:
Technical details about the reaction conditions (temperature, solvents) and purification methods (chromatography) are crucial for optimizing yield and purity.
The molecular structure of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one can be described as follows:
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
Further studies would be necessary to elucidate the precise mechanism.
These properties are essential for determining appropriate handling and application methods in laboratory settings.
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one has potential applications in:
Biquinoline derivatives represent a structurally diverse and pharmacologically significant class of nitrogen-containing heterocyclic compounds. Characterized by the fusion of two quinoline units, these frameworks exhibit distinctive electronic configurations and steric properties that enable multifaceted interactions with biological targets. Nitrogen heterocycles constitute approximately 60% of unique small-molecule pharmaceuticals, underscoring their critical role in drug discovery . Within this broad category, biquinolines have garnered substantial scientific interest due to their complex three-dimensional architectures and demonstrated bioactivities, positioning them as privileged scaffolds in medicinal chemistry.
The compound 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exemplifies molecular innovation through its strategically engineered substituents and conformational constraints. Its core consists of a partially saturated biquinoline system where one quinoline unit is reduced to a 3,4-dihydro-2H-quinoline moiety, enhancing both stability and stereoselective binding potential. Key structural features include:
Table 1: Molecular Descriptors of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₉ClN₂O |
CAS Registry Number | 918646-35-2 |
Core Framework | 3,4-Dihydro-2H-biquinoline |
Key Functional Groups | Chloro, keto, tetramethyl |
Hydrogen Bond Acceptors | 3 (N₁, N₂, O) |
Hydrogen Bond Donors | 0 |
The molecular weight (334.84 g/mol) and moderate lipophilicity (predicted logP ≈ 4.2) of this compound align with Lipinski’s Rule of Five parameters, suggesting favorable oral bioavailability despite minor deviations observed in bioactive nitrogen heterocycles . Its ability to intercalate DNA or inhibit kinases stems from the planar quinoline segments and the electron-deficient chloro-keto domain, which can mimic nucleotide bases or ATP cofactors. Such targeted interactions are characteristic of FDA-approved anticancer agents containing nitrogen heterocycles, such as midostaurin (FLT3 inhibitor) and osimertinib (EGFR inhibitor) .
Biquinoline alkaloids, though less ubiquitous than monoquinoline derivatives, have been documented in several plant families, including Rutaceae and Simaroubaceae. Early isolations of natural biquinolines—such as cryptolepine and neocryptolepine—revealed intrinsic antimalarial and cytotoxic activities, stimulating synthetic efforts to optimize their pharmacophores . The fully synthetic 8-chloro-3,4,4,5-tetramethyl derivative represents an evolution of these naturally inspired scaffolds, designed to enhance target specificity and physicochemical properties. Key historical milestones include:
Table 2: Evolution of Biquinoline Derivatives in Drug Discovery
Era | Representative Compounds | Source/Synthetic Approach | Biological Significance |
---|---|---|---|
19th Century | Quinine, Cinchonidine | Plant extraction (Cinchona spp.) | Antimalarial |
1940–1960 | Chloroquine analogues | Friedländer synthesis | Antiparasitic agents |
1980–2000 | Cryptolepine | Cryptolepis sanguinolenta | Antitumor, antimicrobial |
21st Century | 8-Chloro-3,4,4,5-tetramethyl derivative | Directed catalytic synthesis | Target-specific anticancer leads |
The 8-chloro-3,4,4,5-tetramethyl variant diverges from natural biquinolines through its tetrasubstituted, partially saturated architecture. Unlike natural alkaloids with unmodified rings, this compound’s synthetic tetramethyl groups confer enhanced lipid solubility and resistance to oxidative metabolism—attributes critical for blood-brain barrier penetration or prolonged systemic exposure in oncology targets . Contemporary synthesis typically employs palladium-catalyzed Suzuki-Miyaura coupling to assemble the biquinoline core, followed by selective chlorination and reductive methylation, reflecting advances in heterocyclic methodology unavailable during early natural product studies .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0